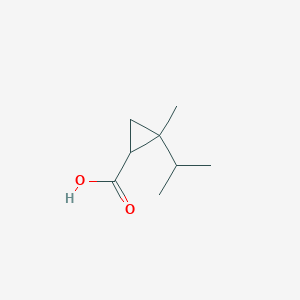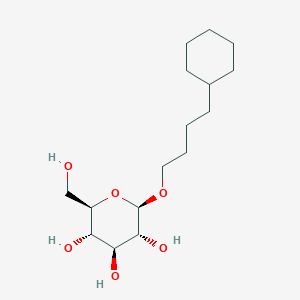
4-Cyclohexylbutyl-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylbutyl-b-D-glucopyranoside is a maltose-based detergent commonly used in biochemical and biophysical research. This compound is particularly effective in solubilizing and purifying membrane proteins, making it a valuable tool in the study of protein structures and functions .
Wirkmechanismus
Target of Action
4-Cyclohexylbutyl-beta-d-glucopyranoside, also known as Cymal-4, is primarily targeted towards membrane proteins . These proteins play a crucial role in various cellular processes, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
As a maltose-based detergent, Cymal-4 interacts with membrane proteins by solubilizing and purifying them . This interaction aids in the extraction of these proteins from the membrane, allowing for further study and analysis .
Biochemical Pathways
The exact biochemical pathways affected by Cymal-4 are dependent on the specific membrane proteins it interacts with. Given the broad role of membrane proteins, the impact could span multiple pathways, including signal transduction pathways, ion channels, and transporters .
Result of Action
The primary result of Cymal-4’s action is the solubilization and purification of membrane proteins . This allows for the isolation of these proteins, facilitating their study and understanding. The specific molecular and cellular effects would depend on the particular proteins being targeted.
Action Environment
The action of Cymal-4 can be influenced by environmental factors. For instance, it’s recommended to store the compound at room temperature . Additionally, acidic solutions should be avoided , suggesting that the pH of the environment could impact its efficacy and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylbutyl-b-D-glucopyranoside typically involves the glycosylation of a cyclohexylbutanol derivative with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclohexylbutyl-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranoside moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; often carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Cyclohexylbutyl-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for the solubilization and purification of membrane proteins, aiding in structural and functional studies.
Medicine: Employed in drug formulation and delivery systems.
Industry: Utilized in the production of detergents and cleaning agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclohexylbutyl-beta-d-maltopyranoside
- 4-Cyclohexylbutyl-beta-d-lactopyranoside
- 4-Cyclohexylbutyl-beta-d-galactopyranoside
Uniqueness
4-Cyclohexylbutyl-b-D-glucopyranoside is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing membrane proteins without denaturing them. This balance is not as optimal in similar compounds, which may either be too hydrophobic or too hydrophilic .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPARHKVNAJBDB-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
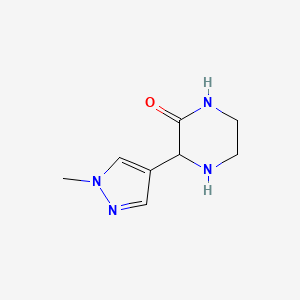
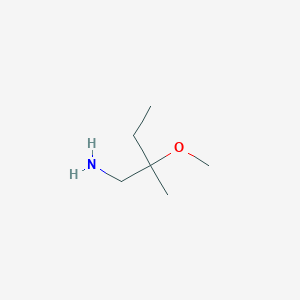

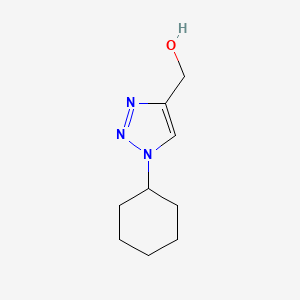
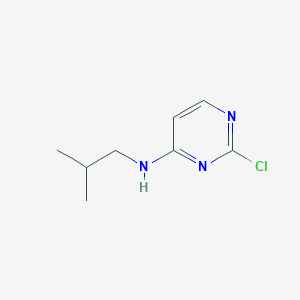
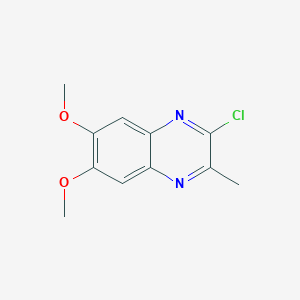
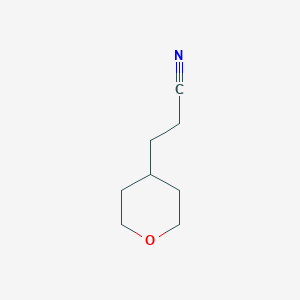
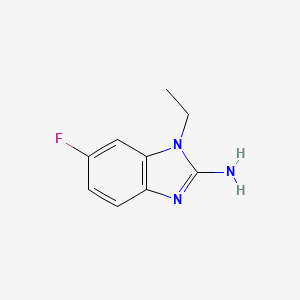
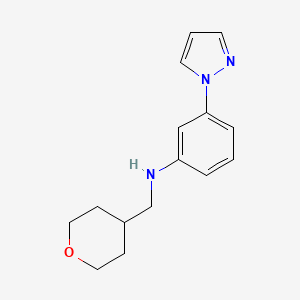

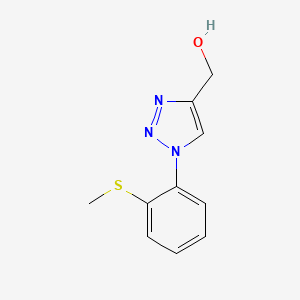
![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)

